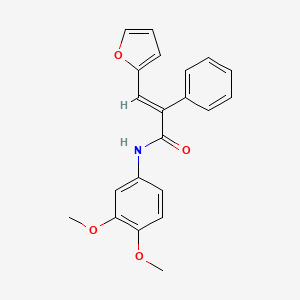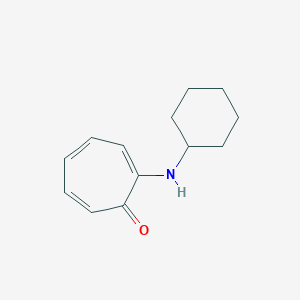
N-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, commonly known as DFP-PA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit cancer cell growth and proliferation. In
Mechanism of Action
DFP-PA-3 inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in several cellular processes, including cell growth and survival. HSP90 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting HSP90 activity, DFP-PA-3 disrupts several signaling pathways that are essential for cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
DFP-PA-3 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and proliferation, DFP-PA-3 has been shown to induce cell cycle arrest, reduce angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). DFP-PA-3 has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
DFP-PA-3 has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. DFP-PA-3 has also been shown to have a high selectivity for HSP90, making it a specific inhibitor for this protein. However, DFP-PA-3 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. DFP-PA-3 also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on DFP-PA-3. One area of research is the development of more potent and selective HSP90 inhibitors based on the structure of DFP-PA-3. Another area of research is the investigation of the combination of DFP-PA-3 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy and safety of DFP-PA-3 in vivo, including its pharmacokinetics and pharmacodynamics. Overall, DFP-PA-3 has shown promising results as a potential therapeutic agent for cancer treatment, and further research is needed to fully understand its potential.
Synthesis Methods
DFP-PA-3 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-furyl)-2-phenylacrylic acid with 3,4-dimethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain DFP-PA-3 in high yield and purity.
Scientific Research Applications
DFP-PA-3 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that DFP-PA-3 can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. DFP-PA-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer treatment.
properties
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-19-11-10-16(13-20(19)25-2)22-21(23)18(14-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYAMDZSZDYDX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)



![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)